4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine
Description
Properties
IUPAC Name |
4-[(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-13-16(12-19-7-9-21-10-8-19)22-17-18-15(11-20(13)17)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJIOIIMAFHVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thioamide Derivatives
The imidazo[2,1-b]thiazole scaffold is classically synthesized via cyclocondensation between α-bromoketones and thioureas. For 3-methyl-6-phenylimidazo[2,1-b]thiazole, the following steps are critical:
- Synthesis of 2-Amino-4-phenylthiazole : Reaction of phenyl isothiocyanate with ethyl bromoacetate yields a thioamide intermediate, which undergoes cyclization under acidic conditions.
- Bromination at C-5 : Treatment with N-bromosuccinimide (NBS) in dichloromethane introduces bromine at the C-5 position, facilitating subsequent cross-coupling.
- Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with phenylboronic acid installs the C-6 phenyl group.
Key Reaction Conditions :
Functionalization at C-2: Chloromethylation
Introduction of the chloromethyl group at C-2 is achieved via Mannich reaction or direct chlorination:
- Mannich Reaction : Treatment with formaldehyde and hydrochloric acid in dioxane generates the chloromethyl intermediate.
- Direct Chlorination : Reaction with thionyl chloride (SOCl₂) in the presence of a Lewis acid (e.g., AlCl₃) selectively chlorinates the methyl group.
Spectroscopic Validation :
Incorporation of the Morpholine Moiety
Nucleophilic Substitution
The chloromethyl-imidazo[2,1-b]thiazole intermediate undergoes nucleophilic displacement with morpholine:
- Reaction Setup : Morpholine (2.5 eq) and K₂CO₃ (1.2 eq) in anhydrous acetonitrile at 60°C for 12 h.
- Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (ethyl acetate/hexane, 1:3).
Optimization Insights :
Microwave-Assisted Alkylation
To accelerate kinetics, microwave irradiation (150 W, 100°C, 30 min) reduces reaction time to <1 h with comparable yields (78%). This method minimizes thermal degradation, critical for acid-sensitive intermediates.
Alternative Pathways and Mechanistic Considerations
One-Pot Tandem Synthesis
A streamlined approach combines cyclocondensation and alkylation in a single pot:
- Cyclocondensation : α-Bromoacetophenone and 2-amino-4-methylthiazole in ethanol under reflux.
- In Situ Alkylation : Direct addition of morpholine and K₂CO₃ post-cyclization.
Advantages :
Reductive Amination
For substrates with hydroxymethyl groups, reductive amination with morpholine using NaBH₃CN in methanol presents an alternative. However, this method requires pre-installation of a -CH₂OH group, adding synthetic steps.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Evaluation of Synthetic Routes
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Late-stage alkylation | 4 | 70–85 | >95 | High |
| One-pot tandem | 3 | 60–65 | 90 | Moderate |
| Microwave-assisted | 4 | 78 | >98 | High |
Key Findings :
- Late-stage alkylation balances yield and scalability.
- Microwave methods enhance purity and reduce reaction time.
Challenges and Mitigation Strategies
Regioselectivity in Chloromethylation :
Morpholine Degradation :
Byproduct Formation :
- Purification : Gradient elution chromatography (hexane → ethyl acetate) removes unreacted morpholine.
Chemical Reactions Analysis
Types of Reactions
4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the thiazole ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves reactions that incorporate morpholine and imidazo[2,1-b]thiazole derivatives. Characterization is often conducted using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compounds .
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of compounds related to imidazo[2,1-b]thiazoles. For example, derivatives have been tested against various cancer cell lines, including hepatic cancer cells (HepG2), showing significant anti-proliferative effects. The mechanism often involves the inhibition of key cellular pathways that lead to cancer cell growth and survival .
Anti-Inflammatory Properties
Compounds derived from imidazo[2,1-b]thiazoles have been identified as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. This selectivity is crucial for developing anti-inflammatory drugs with fewer side effects compared to non-selective NSAIDs. The compound's ability to inhibit COX-2 has been documented with IC50 values indicating potent anti-inflammatory activity .
Antimicrobial Activity
Research indicates that morpholine-containing compounds exhibit antimicrobial properties against a range of pathogens. The incorporation of the imidazo[2,1-b]thiazole moiety enhances these properties, making them candidates for further development as antimicrobial agents .
Case Study 1: Anti-Cancer Efficacy
A study conducted on a series of synthesized imidazo[2,1-b]thiazole derivatives demonstrated their efficacy against pancreatic ductal adenocarcinoma. The compounds were screened using the National Cancer Institute's protocols, revealing significant inhibition rates against multiple cancer cell lines. The findings suggest that such derivatives could serve as lead compounds for new cancer therapies .
Case Study 2: Selective COX-2 Inhibition
In a comparative study of various imidazo[2,1-b]thiazole derivatives, one compound exhibited high selectivity for COX-2 over COX-1 with an IC50 value as low as 0.08 µM. This selectivity indicates potential for developing safer analgesics with reduced gastrointestinal side effects typical of non-selective NSAIDs .
Data Tables
| Property | Value |
|---|---|
| Chemical Structure | 4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine |
| Anti-Cancer IC50 (HepG2) | Varies by derivative; significant inhibition observed |
| COX-2 Inhibition IC50 | 0.08 µM |
| Antimicrobial Spectrum | Broad-spectrum activity against gram-positive and gram-negative bacteria |
Mechanism of Action
The mechanism of action of 4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine involves its interaction with various molecular targets. The compound can activate or inhibit biochemical pathways by binding to specific enzymes or receptors. For instance, it may inhibit microbial growth by interfering with cell wall synthesis or DNA replication .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Modifications
a) 3-Methyl-6-phenylimidazo[2,1-b]thiazole (mpmt)
- Structure : Lacks the morpholine-methyl substituent at position 2.
- Applications : Used as a primary ligand in iridium complexes for photoluminescent materials .
- Key Differences: The absence of the morpholine group reduces solubility but simplifies synthesis.
b) VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
- Structure : Contains a thiazole ring linked to morpholine and dibromoimidazole.
- Relevance : Highlights the importance of substituent positioning; initial synthesis with 4,5-dibromoimidazole led to discrepancies in NMR spectra compared to the corrected 2,4-dibromo isomer .
- Comparison : Unlike the target compound, VPC-14449 lacks the fused imidazo[2,1-b]thiazole system, which may reduce planar rigidity and affect binding affinity in biological targets.
c) Zolimidine (4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile)
- Structure : Features a benzonitrile group at position 6 of the imidazo[2,1-b]thiazole.
- Applications: Known for anti-ulcer activity.
- Key Differences : The absence of the morpholine group and presence of a polar nitrile substituent alter pharmacokinetic profiles, favoring gastrointestinal targeting over systemic effects .
Pharmacologically Active Analogs
a) Imidazo[2,1-b]thiazole-Thiadiazole Conjugates
- Structure : Imidazo[2,1-b]thiazole linked to thiadiazole via hydrazinecarbodithioate bridges.
- Activity : Demonstrated anti-proliferative activity against cancer cell lines (e.g., MCF-7, HeLa) with IC50 values ranging from 2.1–8.7 μM .
b) Urea-Linked Thiazole-Piperazine Derivatives
- Structure : Thiazole cores substituted with piperazine-hydrazinyl groups and aryl urea moieties (e.g., compounds 11a–o) .
- Activity : High yields (83–88%) and diverse substituents (e.g., trifluoromethyl, chloro) optimize potency in kinase inhibition assays.
- Comparison : The target compound’s morpholine group may offer metabolic stability advantages over the hydrazinyl-piperazine linker, which could be prone to oxidative degradation.
Physicochemical and Structural Insights
Crystallographic Data
- Isostructural Thiazole-Triazole Compounds : Fluorophenyl-substituted thiazoles (e.g., compounds 4 and 5) exhibit planar molecular conformations except for one perpendicular fluorophenyl group, influencing packing and solubility .
- Implications for Target Compound : The morpholine group’s flexibility may disrupt crystallinity, improving solubility but reducing thermal stability compared to rigid planar analogs.
Biological Activity
The compound 4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine is a derivative of imidazo[2,1-b]thiazole, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer potential, and other pharmacological effects.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a morpholine ring attached to an imidazo[2,1-b]thiazole moiety, which is known for its biological activity.
Antimicrobial Activity
Studies have demonstrated that compounds containing imidazo[2,1-b]thiazole exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of 4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 5.64 µM | Moderate |
| Escherichia coli | 8.33 µM | Moderate |
| Candida albicans | 16.69 µM | Moderate |
| Pseudomonas aeruginosa | 13.40 µM | Moderate |
These findings suggest that the compound possesses moderate antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Research into the anticancer properties of imidazo[2,1-b]thiazole derivatives indicates that they can inhibit the proliferation of various cancer cell lines. The compound has been subjected to in vitro testing against human tumor cell lines.
Case Study: Anticancer Screening
In a study evaluating the anticancer efficacy of several imidazo[2,1-b]thiazole derivatives, the compound demonstrated notable cytotoxic effects on renal and breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM for different cell lines .
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | High |
| A549 (Lung Cancer) | 20 | Moderate |
| HeLa (Cervical Cancer) | 25 | Moderate |
These results highlight the potential of this compound in cancer therapy and warrant further investigation into its mechanisms of action .
The biological activity of 4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine is believed to be mediated through multiple pathways:
- Inhibition of DNA synthesis: Similar compounds have been shown to interfere with DNA replication in microbial and cancer cells.
- Apoptosis induction: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Q & A
Q. What are the optimized synthetic routes for 4-((3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methyl)morpholine?
Methodological Answer: The compound can be synthesized via a Mannich reaction , which involves:
- Reacting the precursor (e.g., a pyrimidin-2-amine derivative) with morpholine and formaldehyde in ethanol under reflux for 10 hours .
- Isolation by solvent evaporation under reduced pressure, followed by crystallization from ethanol (95% yield).
Alternative routes include refluxing thiadiazol-2-amine derivatives with phenacyl bromides in ethanol (4 hours), followed by recrystallization (e.g., ethanol-DMF mixtures) .
Q. Table 1: Synthesis Optimization
| Method | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Mannich reaction | Morpholine, formaldehyde, ethanol | Reflux (10 h) | ~95% | |
| Thiadiazole condensation | Phenacyl bromide, ethanol | Reflux (4 h) | ~75% |
Q. How is NMR spectroscopy utilized in characterizing this compound?
Methodological Answer: 1H NMR and 13C NMR are critical for confirming structural motifs:
- 1H NMR :
- 13C NMR :
MS (Mass Spectrometry) confirms molecular weight (e.g., m/z 430 for similar compounds) .
Advanced Research Questions
Q. How do computational studies assist in understanding the biological activity of morpholine-thiazole hybrids?
Methodological Answer: In silico tools (e.g., molecular docking, QSAR) predict interactions with biological targets:
Q. Table 2: Computational Parameters for Derivatives
| Compound ID | LogP | Docking Score (kcal/mol) | Target Protein |
|---|---|---|---|
| 18 | 3.2 | -9.8 | Carbonic Anhydrase |
| 23 | 3.7 | -8.5 | Carbonic Anhydrase |
Q. How can researchers address contradictions in biological activity data across studies?
Methodological Answer: Contradictions often arise from varied assay conditions or structural impurities . Strategies include:
- Standardized bioassays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds .
- Purity validation : Employ HPLC (≥95% purity) and LC-MS to rule out byproducts .
- Comparative SAR analysis : Modify substituents (e.g., nitro vs. methoxy groups) to isolate activity contributors .
Example : A derivative lacking the nitro group (8-nitrochromen-2-one) showed reduced antimicrobial activity compared to its nitro-containing analog, highlighting the nitro group’s role in redox interactions .
Q. What are the challenges in resolving spectral data conflicts (e.g., unexpected NMR shifts)?
Methodological Answer: Unexpected shifts may stem from solvent effects or dynamic processes . Mitigation involves:
Q. How do structural modifications (e.g., morpholine vs. piperidine substitution) alter pharmacological profiles?
Methodological Answer: Morpholine enhances solubility and hydrogen-bonding capacity compared to piperidine :
Q. What analytical techniques validate synthetic intermediates during multi-step synthesis?
Methodological Answer:
Q. How are in vitro biological screening protocols designed for this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
